(-)-Clovene: A Technical Guide to Natural Sources and Isolation
(-)-Clovene: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sourcing and detailed isolation protocols for the tricyclic sesquiterpene, (-)-clovene. As a rearranged isomer of β-caryophyllene, its presence in nature is intrinsically linked to the distribution of its precursor. This guide consolidates quantitative data on its sourcing, provides detailed experimental methodologies for its isolation, and illustrates the biochemical pathways and experimental workflows involved.
Natural Sources of (-)-Clovene
(-)-Clovene is not typically a primary product of plant biosynthesis but rather a stable rearrangement product of β-caryophyllene. Therefore, the most abundant natural sources of (-)-clovene are plants rich in β-caryophyllene, primarily the clove tree, Syzygium aromaticum (L.) Merr. & Perry. The essential oil derived from this plant is a complex mixture, but it serves as the most commercially viable starting material for the isolation of sesquiterpenes that include the precursor to (-)-clovene.
The formation of (-)-clovene can occur from β-caryophyllene under acidic conditions, which may be present during the common essential oil extraction method of hydrodistillation or steam distillation. The concentration of β-caryophyllene, and consequently the potential yield of (-)-clovene, varies depending on the part of the plant used and its geographical origin.
Quantitative Analysis of β-Caryophyllene in Syzygium aromaticum
The following tables summarize the percentage content of β-caryophyllene, the direct precursor to (-)-clovene, in the essential oil of various parts of the clove plant from different regions. This data is critical for selecting the optimal starting material for isolation procedures.
Table 1: Percentage of β-Caryophyllene in Clove Bud Essential Oil
| Geographical Origin | β-Caryophyllene Content (%) | Reference |
| Amboina Island | 3.00% | [1] |
| India | 19.5% | [1] |
| Madagascar | 7.2% | [1] |
| Indonesia | 5.34% - 8.64% | [2] |
| Bangladesh | 18.94% | [3] |
| South Andaman Island, India | 13.552% | [4] |
| Erbil, Kurdistan | 23.58% | [5] |
Table 2: Percentage of β-Caryophyllene in Clove Leaf Essential Oil
| Geographical Origin | β-Caryophyllene Content (%) | Reference |
| Amboina Island | 12.84% | [1] |
| Madagascar | 13.0% | [1][2] |
| Indonesia | 17.04% - 19.53% | [2] |
| Bangladesh | 3.85% | [3] |
| South Andaman Island, India | 4.593% | [4] |
Table 3: Percentage of β-Caryophyllene in Clove Stem Essential Oil
| Geographical Origin | β-Caryophyllene Content (%) | Reference |
| Amboina Island | Not Reported | [1] |
| Madagascar & Indonesia | 1.66% - 9.7% | [2] |
Biosynthesis and Chemical Rearrangement
The origin of (-)-clovene is a two-stage process: the enzymatic biosynthesis of its precursor, β-caryophyllene, followed by a chemical rearrangement.
Biosynthesis of β-Caryophyllene
In plants, the sesquiterpene β-caryophyllene is synthesized from farnesyl pyrophosphate (FPP) through the action of the enzyme β-caryophyllene synthase. This process is part of the broader terpenoid biosynthesis pathway.
Acid-Catalyzed Rearrangement to (-)-Clovene
(-)-Clovene is formed via a stable carbocation intermediate from β-caryophyllene under acidic conditions. This reaction is a classic example of a Wagner-Meerwein rearrangement. Such conditions can be encountered during steam distillation of the plant material, where the water can become slightly acidic, or can be intentionally induced post-extraction.[6]
Experimental Protocols for Isolation
The isolation of (-)-clovene from its natural source, such as clove buds, is a multi-step process. It begins with the extraction of the total essential oil, followed by fractionation to separate the hydrocarbon sesquiterpenes from more polar compounds, and finally, purification of the target molecule.
Step 1: Extraction of Clove Essential Oil via Steam Distillation
This protocol describes the initial extraction of the essential oil from clove buds.
Materials and Equipment:
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Ground clove buds (Syzygium aromaticum)
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Distilled water
-
2 L round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus or standard steam distillation setup
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Diethyl ether (or dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Place 250 g of freshly ground clove buds into a 2 L round-bottom flask.[5]
-
Add approximately 1 L of distilled water to the flask, ensuring the plant material is fully submerged.[7]
-
Assemble the steam distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask. The goal is to boil the water, generating steam that will pass through the plant material, carrying the volatile essential oils with it.
-
Continue the distillation for 3-4 hours, collecting the milky-white distillate in the receiving flask. The distillate consists of an emulsion of water and essential oil.[7]
-
Once distillation is complete, allow the distillate to cool to room temperature.
-
Transfer the entire distillate to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding 100 mL of diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer (diethyl ether) will contain the essential oil.
-
Drain the lower aqueous layer and collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether to maximize recovery.
-
Combine all organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Filter the dried solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the crude clove essential oil.
Step 2: Fractionation of Sesquiterpene Hydrocarbons
This protocol separates the non-polar sesquiterpene fraction (containing β-caryophyllene and (-)-clovene) from the highly abundant and polar eugenol.
Materials and Equipment:
-
Crude clove essential oil (from Step 1)
-
Silica (B1680970) gel (230-400 mesh)
-
Glass chromatography column (e.g., 40 cm length x 2 cm diameter)
-
n-Pentane (or n-hexane)
-
Collection vials or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare a chromatography column by packing it with a slurry of silica gel in n-pentane.
-
Dissolve 1.0 g of the crude clove oil in a minimal amount of n-pentane (1-2 mL).
-
Carefully load the dissolved oil onto the top of the silica gel column.
-
Begin elution with n-pentane.[8] The non-polar hydrocarbon sesquiterpenes will travel down the column much faster than the polar phenolic compounds like eugenol.
-
Collect fractions of the eluent in separate vials.
-
Monitor the separation using TLC to identify the fractions containing the sesquiterpenes. The sesquiterpene spots will have a high Rf value in a non-polar solvent system.
-
Combine the fractions that contain the hydrocarbon sesquiterpenes.
-
Evaporate the n-pentane from the combined fractions using a rotary evaporator to yield the enriched sesquiterpene fraction.
Step 3: Purification of (-)-Clovene by Preparative HPLC
The final purification of (-)-clovene from the sesquiterpene fraction requires a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Enriched sesquiterpene fraction (from Step 2)
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Reverse-phase preparative column (e.g., C18)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Filtration apparatus for mobile phase and sample
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of the components in the sesquiterpene fraction. A common mobile phase for reverse-phase separation of terpenes is a gradient of acetonitrile and water.
-
Once a suitable analytical method is established, scale it up for the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
Dissolve the sesquiterpene fraction in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Collect the eluent in fractions corresponding to the retention time of the desired (-)-clovene peak, as determined from the analytical run.
-
Combine the pure fractions containing (-)-clovene.
-
Remove the mobile phase solvents (acetonitrile and water) via lyophilization or careful evaporation under reduced pressure to obtain pure (-)-clovene.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.
Isolation Workflow
The entire process from natural source to pure compound can be visualized as a logical workflow.
References
- 1. Chemical Composition and Antibacterial Activity of the Essential Oils from Different Parts of Eugenia caryophylata, Thunb Grown in Amboina Island [scirp.org]
- 2. afs4food.cirad.fr [afs4food.cirad.fr]
- 3. researchgate.net [researchgate.net]
- 4. Essential Oil Composition of Different Plant Parts of Syzygium aromaticum (L.) Merr. and Perry Grown in South Andaman Island, India – Current Agriculture Research Journal [agriculturejournal.org]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Characterization of Essential Oil Composition of Syzygium aromaticum Linn. (Clove) by GC-MS and Evaluation of its Antioxidant Activity [publishing.emanresearch.org]
- 6. Acid-catalysed rearrangement of caryophyllene oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
